2-(Oxolan-3-yloxy)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(oxolan-3-yloxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-9-8(10-4-1)12-7-2-5-11-6-7/h1,3-4,7H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDAHNOIXNUOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Oxolan 3 Yloxy Pyrimidine and Analogs
Strategies for O-Alkylation and Ether Formation
The formation of the ether linkage between the pyrimidine (B1678525) and oxolane rings is the key step in the synthesis of the target compound. This is typically accomplished via nucleophilic substitution, a cornerstone of ether synthesis known as the Williamson ether synthesis. masterorganicchemistry.comnumberanalytics.com
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a common and effective method for constructing the desired ether linkage in 2-(oxolan-3-yloxy)pyrimidine. evitachem.com This approach involves the reaction of a nucleophilic oxygen on one precursor with an electrophilic carbon on the other. The success of this reaction is highly dependent on the nature of the leaving group and the reaction conditions.
A frequent strategy involves the use of a halogenated pyrimidine, such as 2-chloropyrimidine (B141910) or 2-bromopyrimidine, as the electrophile. ambeed.com The electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic attack at the carbon atom bearing the halogen. The other reactant is 3-hydroxyoxolane (tetrahydrofuran-3-ol), which, after deprotonation by a suitable base, acts as the nucleophile.
The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). masterorganicchemistry.com The base deprotonates the hydroxyl group of 3-hydroxyoxolane to form a more potent nucleophile, the corresponding alkoxide, which then displaces the halide from the pyrimidine ring in an SNAr (nucleophilic aromatic substitution) or SN2-type reaction. masterorganicchemistry.commasterorganicchemistry.com
Table 1: Examples of Nucleophilic Substitution with Halogenated Pyrimidines
| Pyrimidine Precursor | Oxolane Derivative | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 2-Chloropyrimidine | 3-Hydroxyoxolane | NaH | DMF | This compound | evitachem.com |
| 2-Bromopyrimidine | 3-Hydroxyoxolane | K₂CO₃ | Acetonitrile | This compound | nih.gov |
| 2,4,6-Trichloropyrimidine | Alkoxides | - | - | Substituted Pyrimidine Ethers | ambeed.com |
An alternative and often more efficient approach involves activating the 3-hydroxyoxolane by converting its hydroxyl group into a better leaving group. masterorganicchemistry.com This is commonly achieved by tosylation (reaction with p-toluenesulfonyl chloride, TsCl) or mesylation (reaction with methanesulfonyl chloride, MsCl) to form 3-tosyloxyoxolane or 3-mesyloxyoxolane, respectively. acs.orgnih.gov
These activated oxolane derivatives are then reacted with a pyrimidine precursor containing a nucleophilic oxygen, such as 2-hydroxypyrimidine (B189755). In the presence of a base, the 2-hydroxypyrimidine is deprotonated to form a pyrimid-2-olate anion, which then acts as a nucleophile, displacing the tosylate or mesylate group from the oxolane derivative. masterorganicchemistry.com This method often proceeds with high efficiency and is a staple in the synthesis of ethers from alcohols. masterorganicchemistry.com
Table 2: Nucleophilic Substitution with Activated Oxolane Derivatives
| Pyrimidine Precursor | Activated Oxolane | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 2-Hydroxypyrimidine | 3-Tosyloxyoxolane | NaH | THF | This compound | masterorganicchemistry.comacs.org |
| 2-Hydroxypyrimidine | 3-Mesyloxyoxolane | K₂CO₃ | DMF | This compound | masterorganicchemistry.comacs.org |
Utilizing Halogenated Pyrimidine Precursors
Coupling Reactions (e.g., Palladium-Catalyzed)
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for the formation of C-O bonds and can be applied to the synthesis of this compound and its analogs. researchgate.netorganic-chemistry.orgrsc.org These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable ligand, and a base.
For the synthesis of this compound, this would involve the reaction of a 2-halopyrimidine with 3-hydroxyoxolane. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. mdpi.com While highly effective, the cost and potential toxicity of palladium catalysts can be a consideration.
Precursor Synthesis and Functionalization
Preparation of Pyrimidine Intermediates
The required pyrimidine precursors, such as 2-halopyrimidines or 2-hydroxypyrimidines, can be synthesized through various established methods in heterocyclic chemistry. organic-chemistry.orgrsc.org For instance, 2-hydroxypyrimidine can be prepared by the condensation of urea (B33335) with a suitable 1,3-dicarbonyl compound or its equivalent. Halogenation of 2-hydroxypyrimidine can then provide the corresponding 2-halopyrimidines. ambeed.com
Furthermore, substituted pyrimidine intermediates can be accessed through multicomponent reactions or by functionalizing a pre-existing pyrimidine ring. mdpi.comresearchgate.net For example, 2-substituted pyrimidine-5-carboxylic esters can be synthesized from the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org The ability to introduce various substituents onto the pyrimidine ring allows for the synthesis of a diverse range of analogs of this compound.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Chloropyrimidine |
| 2-Bromopyrimidine |
| 3-Hydroxyoxolane (Tetrahydrofuran-3-ol) |
| Sodium Hydride |
| Potassium Carbonate |
| Cesium Carbonate |
| Dimethylformamide (DMF) |
| Dimethyl Sulfoxide (DMSO) |
| 3-Tosyloxyoxolane |
| 3-Mesyloxyoxolane |
| 2-Hydroxypyrimidine |
| p-Toluenesulfonyl Chloride (TsCl) |
| Methanesulfonyl Chloride (MsCl) |
| Palladium |
| 2-Substituted pyrimidine-5-carboxylic esters |
| Amidinium salts |
| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol |
Stereoselective Synthesis of Oxolan-3-ol Derivatives
The chirality of the oxolan-3-ol precursor is a critical determinant of the biological activity of the final this compound product. Consequently, stereoselective synthesis of both (R)- and (S)-oxolan-3-ol is of significant importance.
A prevalent strategy for obtaining enantiomerically pure oxolan-3-ol involves the use of chiral starting materials. For instance, (S)-oxolan-3-ol can be synthesized with high optical purity from L-malic acid through an esterification, reduction, and subsequent cyclodehydration sequence. byjus.com Another established route utilizes chiral 1,2,4-butanetriol, which can be cyclized to the corresponding chiral oxolan-3-ol isomer using an acid catalyst like p-toluenesulfonic acid (PTSA) at elevated temperatures. byjus.com
Asymmetric synthesis from achiral precursors offers an alternative and elegant approach. Catalytic asymmetric hydroboration of dihydrofuran, followed by oxidation, has been successfully employed to produce chiral oxolan-3-ol. byjus.com This method leverages chiral catalysts to induce stereoselectivity, providing access to either enantiomer depending on the catalyst's chirality.
A representative pathway to (S)-3-hydroxytetrahydrofuran commences with dimethyl L-malate. The synthetic sequence involves protection of the hydroxyl group, reduction of the ester functionalities, and finally, acid-catalyzed dehydration and cyclization to yield the target chiral alcohol.
Reaction Conditions and Optimization
The core reaction for assembling this compound is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a halide on the pyrimidine ring (typically at the 2-position) by the alkoxide of oxolan-3-ol. The efficiency and selectivity of this SN2 reaction are highly dependent on the chosen reaction conditions. wikipedia.orgmasterorganicchemistry.com
The general reaction can be depicted as the coupling of a 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine) with either racemic or an enantiomerically pure form of oxolan-3-ol. The alcohol is first deprotonated by a suitable base to form the more nucleophilic alkoxide ion, which then attacks the electron-deficient C2 position of the pyrimidine ring, displacing the halide and forming the desired ether linkage.
Solvent Selection and Temperature Control
The choice of solvent plays a pivotal role in the Williamson ether synthesis, influencing the solubility of reactants and the nucleophilicity of the alkoxide. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the alkoxide anion relatively free and highly reactive. numberanalytics.com Commonly employed solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. byjus.comnumberanalytics.com The selection between these solvents can impact reaction rates and yields, necessitating empirical optimization for specific substrate combinations.
Temperature is another critical parameter that must be carefully controlled. Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C. byjus.comlscollege.ac.in While higher temperatures can accelerate the reaction, they may also promote undesirable side reactions, such as elimination or decomposition, particularly with sensitive substrates. lscollege.ac.in Optimization often involves finding a balance where the reaction proceeds at a reasonable rate while minimizing byproduct formation. For instance, a reaction might be initiated at room temperature and then gently heated to ensure completion.
| Solvent | Typical Temperature Range (°C) | General Observations |
|---|---|---|
| Dimethylformamide (DMF) | 25 - 100 | Good solvating power for a wide range of reactants; often used for challenging transformations. |
| Dimethyl Sulfoxide (DMSO) | 25 - 120 | Highly polar, can significantly accelerate SN2 reactions; may require higher temperatures for removal. |
| Acetonitrile (CH3CN) | 50 - 82 (reflux) | Lower boiling point, easier to remove post-reaction; suitable for many standard etherifications. byjus.com |
| Tetrahydrofuran (B95107) (THF) | 25 - 66 (reflux) | Commonly used when strong bases like NaH are employed for alkoxide formation. numberanalytics.com |
Role of Catalytic Bases
A base is essential for the deprotonation of the oxolan-3-ol, generating the alkoxide nucleophile required for the Williamson ether synthesis. The choice of base can influence the reaction rate and yield. Strong bases such as sodium hydride (NaH) are highly effective and often used to ensure complete and irreversible deprotonation of the alcohol. masterorganicchemistry.comnumberanalytics.com The reaction is typically performed in an aprotic solvent like THF or DMF when using NaH. numberanalytics.com
Alternatively, weaker inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can also be employed, often in polar aprotic solvents like DMF or acetonitrile. byjus.com Cesium carbonate is known to enhance the rate of SN2 reactions, a phenomenon attributed to the "cesium effect," which involves the formation of a more reactive, 'naked' alkoxide. While effective, the higher cost of cesium bases may be a consideration for large-scale synthesis.
| Base | Strength | Typical Solvent(s) | Key Characteristics |
|---|---|---|---|
| Sodium Hydride (NaH) | Strong | THF, DMF | Irreversibly deprotonates the alcohol; hydrogen gas is a byproduct. masterorganicchemistry.com |
| Potassium Carbonate (K₂CO₃) | Moderate | DMF, Acetonitrile | Common, cost-effective, and easy to handle; suitable for many pyrimidine etherifications. byjus.com |
| Cesium Carbonate (Cs₂CO₃) | Moderate | DMF, Acetonitrile | Often provides higher yields and faster reaction rates due to the "cesium effect". |
| Potassium Hydroxide (KOH) | Strong | Ethanol, t-Butanol | A strong, cost-effective base, though the presence of water can be a concern for some substrates. byjus.com |
Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)
To accelerate reaction times and improve yields, advanced synthetic techniques such as microwave-assisted synthesis have been applied to the formation of pyrimidine derivatives. Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture. This rapid heating can overcome activation energy barriers more effectively than conventional heating methods.
Microwave-assisted Williamson ether synthesis has been shown to be a powerful tool, often leading to higher yields and cleaner reaction profiles. For the synthesis of this compound analogs, employing microwave irradiation could offer significant advantages, particularly in the context of library synthesis for drug discovery, where speed and efficiency are paramount. These reactions are often carried out in sealed vessels, allowing for temperatures above the solvent's boiling point, further accelerating the reaction.
Green Chemistry Approaches in Pyrimidine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to reduce environmental impact and improve safety. In the context of synthesizing this compound and its analogs, several green approaches can be considered.
One key area is the replacement of hazardous solvents like DMF and DMSO with more environmentally benign alternatives. While challenging for the Williamson ether synthesis, which often requires polar aprotic conditions, research into greener solvent systems is ongoing.
Another green strategy is the use of catalyst systems that can be recycled and reused. For instance, the development of solid-supported bases or phase-transfer catalysts can simplify product purification and reduce waste. Phase-transfer catalysis, in particular, can facilitate the reaction between an aqueous-soluble inorganic base and an organic-soluble substrate, potentially reducing the need for large volumes of organic solvents.
Furthermore, microwave-assisted synthesis itself is often considered a green technique because it can lead to significant energy savings and reduced reaction times, which in turn can minimize the formation of degradation byproducts. Solvent-free reaction conditions, where the reactants are mixed with a solid base and irradiated, represent an even greener alternative, eliminating the need for a solvent altogether.
Chemical Reactivity and Transformations of 2 Oxolan 3 Yloxy Pyrimidine
Reactions on the Pyrimidine (B1678525) Ring System
The pyrimidine ring's two nitrogen atoms significantly influence its reactivity, making it susceptible to a range of transformations including oxidation, reduction, and substitution. semanticscholar.orgslideshare.net
The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, leading to the formation of N-oxides. This transformation is a common reaction for nitrogen-containing heterocycles. rsc.orgorganic-chemistry.org The introduction of an N-oxide moiety can alter the electronic properties and steric profile of the molecule. rsc.org
For pyrimidine and its derivatives, oxidation is typically achieved using various oxidizing agents. Common reagents include peroxy acids like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in conjunction with acids or anhydrides, such as acetic acid or trifluoroacetic anhydride (B1165640) (TFAA). rsc.orgorgsyn.org The reaction with a mixture of hydrogen peroxide and acetic anhydride, for instance, has been successfully used to prepare pyrimidine-N-oxides. rsc.org The conditions are generally mild, although for fused heterocyclic systems, stronger oxidants might be necessary. rsc.org In the case of 2-(Oxolan-3-yloxy)pyrimidine, oxidation would be expected to occur at one or both of the ring nitrogen atoms.
Table 1: Oxidation Reactions of the Pyrimidine Ring
| Reaction Type | Typical Reagents | Potential Product |
|---|---|---|
| N-Oxidation | Hydrogen Peroxide (H₂O₂)/Acetic Anhydride (Ac₂O) rsc.org | This compound N-oxide |
| N-Oxidation | m-Chloroperoxybenzoic acid (mCPBA) rsc.org | This compound N-oxide |
| N-Oxidation | Sodium perborate/Acetic Acid organic-chemistry.org | This compound N-oxide |
The pyrimidine ring can undergo reduction, typically through catalytic hydrogenation, to yield dihydropyrimidine (B8664642) derivatives. umich.edu This process involves the addition of hydrogen across one of the double bonds in the heterocyclic ring.
Commonly employed catalysts for this transformation include metals such as platinum (Pt), palladium (Pd), rhodium (Rh), and nickel (Ni). umich.edugoogle.com The reaction is a surface-catalyzed process where the pyrimidine molecule complexes with the hydrogen-coated metal catalyst, leading to hydride transfer. umich.edu For instance, orotate, a pyrimidine derivative, can be hydrogenated using a platinum catalyst. umich.edu The reduction of functionalized pyridines, a related heterocycle, has been achieved under mild conditions using rhodium oxide (Rh₂O₃) as a catalyst. rsc.org It is therefore plausible that this compound could be reduced to 2-(Oxolan-3-yloxy)dihydropyrimidine using similar catalytic systems.
Table 2: Reduction Reactions of the Pyrimidine Ring
| Reaction Type | Typical Catalysts | Potential Product |
|---|---|---|
| Catalytic Hydrogenation | Platinum (Pt), Palladium (Pd), Rhodium (Rh), Nickel (Ni) umich.edugoogle.com | 2-(Oxolan-3-yloxy)dihydropyrimidine |
The pyrimidine ring is electron-deficient, which facilitates nucleophilic substitution reactions, particularly at the 2-, 4-, and 6-positions. semanticscholar.orgslideshare.net In this compound, the C2 position is occupied by the oxolanyloxy group. This group can potentially act as a leaving group and be displaced by a strong nucleophile.
The synthesis of analogous compounds often involves the reaction of a halogenated pyrimidine (e.g., 2-chloropyrimidine) with an alcohol under basic conditions, which is a nucleophilic aromatic substitution (SNAr) reaction. vulcanchem.com This indicates the high reactivity of the C2 position towards nucleophiles. Consequently, treatment of this compound with potent nucleophiles, such as amines or thiols, especially under harsh conditions like high temperature or pressure, could lead to the displacement of the oxolan-3-yloxy moiety. beilstein-journals.org However, it is also noted that an initial substitution can sometimes deactivate the pyrimidine ring toward subsequent substitutions. beilstein-journals.org
Table 3: Nucleophilic Substitution on the Pyrimidine Ring
| Nucleophile | Potential Reagents | Potential Product |
|---|---|---|
| Amines | R₂NH (e.g., Morpholine) beilstein-journals.org | 2-(Dialkylamino)pyrimidine |
| Thiols | RSH | 2-(Alkylthio)pyrimidine |
The pyrimidine ring can serve as a scaffold for the synthesis of more complex fused heterocyclic systems. These reactions typically involve the intramolecular cyclization of substituents attached to the pyrimidine core. nih.govresearchgate.netresearchgate.net
While this compound itself does not possess the necessary functional groups for direct intramolecular cyclization, it can be a precursor for such transformations. If additional reactive groups were introduced onto the pyrimidine ring (e.g., at positions 4, 5, or 6), a variety of cyclization reactions could be envisioned. For example, the condensation of an aminopyrimidine derivative with other reagents can lead to the formation of bicyclic pyrimidine systems. researchgate.net Similarly, other strategies involve a deconstruction-reconstruction of the pyrimidine ring to create diverse heterocyclic structures. nih.gov These methods highlight the utility of the pyrimidine moiety as a foundational element in building polycyclic compounds. mdpi.com
Nucleophilic Substitution on the Pyrimidine Ring
Reactions on the Oxolane Ring
The oxolane (tetrahydrofuran) ring is a saturated cyclic ether and is generally more stable and less reactive than the pyrimidine ring. wikipedia.org However, it can still undergo specific transformations.
The oxolane ring in this compound can be susceptible to certain reactions, primarily involving the ether linkage or the C-H bonds of the ring. Under strong acidic conditions, the ether linkage can be cleaved. vulcanchem.com Furthermore, the ring itself can be opened under acidic or oxidative conditions, which would enable further functionalization. vulcanchem.com While direct functionalization of an unsubstituted oxolane ring, such as through halogenation, is possible, it is less common than reactions on more activated systems. For example, studies on analogous compounds show that a fluorinated oxolane ring can undergo nucleophilic substitution to replace the fluorine atom. This suggests that if a leaving group were present on the oxolane ring of the title compound, it could be a site for introducing new functional groups.
Table 4: Reactions on the Oxolane Ring
| Reaction Type | Typical Reagents/Conditions | Potential Outcome |
|---|---|---|
| Ether Cleavage/Ring Opening | Strong Acids (e.g., HBr) vulcanchem.com | Cleavage of the ether bond, ring opening |
| Oxidative Ring Opening | Strong Oxidizing Agents vulcanchem.com | Ring-opened products |
Cleavage of the Ether Linkage
The ether linkage in this compound, which connects the pyrimidine ring to the oxolane (tetrahydrofuran) moiety, is generally stable under mild conditions. However, it can be cleaved under specific and often harsh reaction conditions, typically involving strong acids. This reaction is a fundamental transformation that can be utilized to deprotect the pyrimidine core, yielding pyrimidin-2-ol and a derivative of the tetrahydrofuran (B95107) ring.
The cleavage of ethers is a well-established reaction in organic chemistry, and the mechanism can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether and the reaction conditions. libretexts.orglibretexts.org For this compound, the carbon atom of the oxolane ring attached to the ether oxygen is a secondary carbon. Cleavage reactions at secondary carbon centers can proceed through either mechanism, and the specific pathway is influenced by factors such as the stability of the potential carbocation intermediate and the nucleophilicity of the counter-ion. libretexts.orglongdom.org
Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly employed for ether cleavage. libretexts.org The reaction is initiated by the protonation of the ether oxygen, which forms a good leaving group (an alcohol). Subsequently, the halide anion (Br or I) acts as a nucleophile, attacking the carbon atom and displacing the pyrimidin-2-ol moiety. libretexts.orglongdom.org
In the context of a secondary alkyl ether like this compound, the reaction with HBr or HI would likely proceed via an S(_N)2 mechanism. libretexts.org This involves a backside attack by the halide nucleophile on the less sterically hindered carbon of the protonated ether. Given that the pyrimidine ring is bulky, the attack would preferentially occur at the secondary carbon of the tetrahydrofuran ring.
It is important to note that the pyrimidine ring itself can be influenced by the strongly acidic conditions required for ether cleavage. Pyrimidines are basic heterocycles and will be protonated under these conditions. However, the C-O bond of the aryl ether is generally strong, and cleavage typically occurs at the alkyl C-O bond. libretexts.org The product of this cleavage would be pyrimidin-2-ol and 3-halotetrahydrofuran.
Detailed research findings specifically on the cleavage of the ether linkage in this compound are not extensively documented in publicly available literature. However, the general principles of ether cleavage provide a strong indication of the expected reactivity. The reaction would likely require heating with a concentrated strong acid.
Table 1: General Conditions for Ether Linkage Cleavage
| Reagent | Conditions | Probable Mechanism | Expected Products |
| HBr (conc.) | Reflux | S(_N)2 | Pyrimidin-2-ol, 3-bromotetrahydrofuran |
| HI (conc.) | Reflux | S(_N)2 | Pyrimidin-2-ol, 3-iodotetrahydrofuran |
| BBr(_3) | Inert solvent, low temp. to RT | Lewis acid-catalyzed cleavage | Pyrimidin-2-ol, 3-bromotetrahydrofuran |
It is also conceivable that under conditions that favor an S(_N)1 mechanism, such as the use of a strong acid with a non-nucleophilic conjugate base, rearrangement of the intermediate carbocation in the tetrahydrofuran ring could occur, though this is less likely for a secondary center compared to a tertiary one. libretexts.orglongdom.org
The cleavage of the ether bond is a critical reaction for modifying the pyrimidine core, allowing for the introduction of other functional groups at the 2-position after the formation of pyrimidin-2-ol. The choice of reagent and reaction conditions would be crucial to achieve selective cleavage without undesired side reactions on the pyrimidine or tetrahydrofuran rings.
Structural Modifications and Derivative Synthesis
Substituent Variations on the Pyrimidine (B1678525) Core
The pyrimidine ring is a common target for structural modification due to its rich chemistry and the significant impact of substituents on molecular interactions.
The introduction of alkyl and aryl groups onto the pyrimidine core of 2-(Oxolan-3-yloxy)pyrimidine derivatives is a key strategy to explore structure-activity relationships. For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, the pyrimidine ring is often functionalized. While the core structure may vary slightly, the principles of substitution remain relevant. For example, the 4-position of the pyrimidine ring is frequently substituted with amino groups, which can then be further modified. However, direct alkyl or aryl substitution at other positions can also be achieved through various synthetic methods, often involving cross-coupling reactions.
Halogenation of the pyrimidine ring is a common method to modulate the electronic properties of the molecule and to provide a handle for further functionalization. The introduction of a chlorine atom, for example, can be a precursor for subsequent nucleophilic substitution reactions. The introduction of a nitro group onto the pyrimidine ring can also significantly alter its electronic character, making it more susceptible to nucleophilic attack. This strategy is often employed in the synthesis of complex heterocyclic systems.
The introduction of amine groups at the 4- and 6-positions of the pyrimidine ring is a critical modification in the synthesis of many biologically active compounds. These amino groups can serve as key hydrogen bond donors and acceptors, facilitating interactions with biological targets. For example, in certain kinase inhibitors, an amino group at the 4-position of the pyrimidine is a common feature. Other heteroatoms, such as sulfur and oxygen, can also be introduced to the pyrimidine core to modulate the molecule's properties.
Halogenation and Nitro Group Introduction
Stereochemical Considerations at the Oxolane Moiety
The chirality of the oxolane ring introduces a critical stereochemical element that can profoundly influence the biological activity and conformational properties of this compound derivatives.
The synthesis of enantiomerically pure forms of the oxolane moiety is crucial for developing stereospecific therapeutic agents. Chiral resolution of racemic mixtures or asymmetric synthesis can be employed to obtain the desired enantiomer. For instance, in the synthesis of certain kinase inhibitors, the (R)- or (S)-enantiomer of a substituted oxolane precursor is often used to ensure the final compound has the correct stereochemistry for optimal target engagement. The use of chiral starting materials, such as (R)- or (S)-3-hydroxytetrahydrofuran, is a common strategy to achieve this.
Synthesis of Enantiopure Oxolane Derivatives
Linkage Variations to the Oxolane Ring (e.g., 2-yl vs. 3-yl)
The position of the ether linkage on the oxolane ring is a critical determinant of the molecule's three-dimensional structure and its potential interactions with biological targets. While the parent compound features a connection at the 3-position of the oxolane ring, derivatives with linkage at the 2-position have also been synthesized and studied.
The synthesis of these positional isomers typically involves nucleophilic substitution reactions where a pyrimidine derivative reacts with a corresponding oxolane-containing reagent. evitachem.com For instance, the synthesis of a 2-(oxolan-3-yloxy) derivative can be achieved through the reaction of a suitable pyrimidine precursor with 3-hydroxyoxolane. A brominated version, 5-Bromo-2-(oxolan-3-yloxy)pyrimidine, is an organic compound characterized by the presence of a bromine atom on the pyrimidine ring, which makes it a useful intermediate in organic synthesis. smolecule.com The bromine atom can be replaced by various nucleophiles, allowing for further functionalization. smolecule.com
In contrast, compounds with a 2-yl linkage, such as 2-[(Oxolan-2-yl)methoxy]pyrimidine, are synthesized from corresponding 2-substituted oxolane precursors. evitachem.com The synthetic approach generally involves reacting a pyrimidine with an oxolane derivative under basic conditions. evitachem.com The difference in the point of attachment—C2 versus C3 of the oxolane ring—leads to distinct spatial arrangements of the substituent groups. The 2-position linkage places the pyrimidine moiety adjacent to the ring oxygen, which can influence properties like solubility and hydrogen bonding capacity. Another example, Tegafur, a prodrug of fluorouracil, features a 2-yl linkage directly to the pyrimidine nitrogen, forming 5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione. nih.gov
Variations also include linkages at other positions of the pyrimidine ring. For example, 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine features the oxolane ring connected to the 4-position of the pyrimidine. vulcanchem.com Hypothetical synthetic pathways for such compounds involve the coupling of a pyrimidinol precursor with an appropriate aminoxolane intermediate. vulcanchem.com
| Compound Name | Linkage Type | Key Structural Features | Synthetic Precursors (Examples) |
|---|---|---|---|
| This compound | 3-yl | Ether linkage at the C3 position of the oxolane ring. | Pyrimidine precursor, 3-hydroxyoxolane |
| 5-Bromo-2-(oxolan-3-yloxy)pyrimidine | 3-yl | Bromine at C5 of pyrimidine; C3 oxolane linkage. smolecule.com | Brominated pyrimidine, 3-hydroxyoxolane |
| 2-[(Oxolan-2-yl)methoxy]pyrimidine | 2-yl | Linkage via a methylene (B1212753) bridge to the C2 position of the oxolane ring. evitachem.com | Pyrimidine derivative, oxolane-2-yl-methanol evitachem.com |
| 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine | 3-yl | Linkage from C3 of oxolane to C4 of a 2-methylpyrimidine. vulcanchem.com | 2-methylpyrimidin-4-ol, 3-aminoxolane vulcanchem.com |
| Tegafur | 2-yl | Direct N1-C2 linkage between pyrimidine and oxolane rings. nih.gov | 5-fluorouracil, 2-chlorotetrahydrofuran |
Fused Pyrimidine Systems with Oxolane Moieties
Fused pyrimidines are a significant class of heterocyclic compounds where the pyrimidine ring is condensed with one or more other rings. jchr.org These bicyclic or polycyclic systems often exhibit a broad spectrum of biological activities due to their rigid structures and ability to act as pharmacophores. jchr.orgnih.gov The incorporation of an oxolane moiety into these fused systems can further enhance their structural complexity and therapeutic potential.
The synthesis of such systems can be approached in several ways. One method involves using a pre-functionalized pyrimidine bearing an oxolane substituent as a building block for subsequent ring fusion reactions. For example, a pyrimidine-thione derivative can be condensed with 2,5-dimethoxytetrahydrofuran (B146720) in glacial acetic acid to form a new fused ring system. nih.gov
Another strategy involves constructing the fused pyrimidine core first, followed by the introduction of the oxolane group. For instance, pyrido[3,2-d]pyrimidines are a well-known class of fused heterocycles. google.com A complex derivative, 6-(5-Methylfuran-2-yl)-5-nitro-N4-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)pyrimidine-2,4-diamine, showcases the attachment of a (tetrahydrofuran-3-yl)oxy group to a larger, substituted pyrimidine scaffold. evitachem.com The synthesis of this molecule involves a multi-step process including the formation of the pyrimidine core, nitration, and subsequent attachment of the side chains containing the tetrahydrofuran (B95107) moiety via nucleophilic substitution. evitachem.com
Other related fused systems include furo[3,2-d]pyrimidines, where a furan (B31954) ring is directly fused to the pyrimidine. core.ac.uk While furan is aromatic and oxolane is saturated, the synthetic methodologies for these systems can provide insights into creating oxolane-fused analogues. The development of single chemical entities with multiple functionalities, such as those combining cytotoxic and antiangiogenic properties, often relies on such complex fused heterocyclic scaffolds. core.ac.uk
| Fused System Class | General Structure Description | Synthetic Strategy Example | Reference |
|---|---|---|---|
| Pyrrolopyrimidines | A pyrrole (B145914) ring fused to a pyrimidine ring. | Construction of the fused pyrrolo[3,2-d]pyrimidine core followed by functionalization. | core.ac.uk |
| Furopyrimidines | A furan ring fused to a pyrimidine ring. | Synthesis of furo[3,2-d]pyrimidine (B1628203) derivatives as potential multitargeted agents. | core.ac.uk |
| Pyridopyrimidines | A pyridine (B92270) ring fused to a pyrimidine ring. | Synthesis of pyrido[3,2-d]pyrimidine (B1256433) derivatives for various therapeutic applications. | google.com |
| Thiazolopyrimidines | A thiazole (B1198619) ring fused to a pyrimidine ring. | Heating a pyrimidine derivative with benzaldehyde (B42025) and hydroxylamine (B1172632) HCl. | ekb.eg |
| Pyrimido[5,4-d]pyrimidines | Two pyrimidine rings fused together. | One-pot multicomponent Biginelli-type reaction of aryl aldehydes, barbituric acid, and urea (B33335). | rsc.org |
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Although specific experimental NMR data for 2-(Oxolan-3-yloxy)pyrimidine are not available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent fragments—the pyrimidine (B1678525) and oxolane moieties—and related structures.
¹H NMR for Proton Environments
In a hypothetical ¹H NMR spectrum, the proton signals would be expected to appear in distinct regions corresponding to the aromatic pyrimidine ring and the aliphatic oxolane ring.
Pyrimidine Protons: The pyrimidine ring has three protons. The proton at the 5-position would likely appear as a triplet, while the protons at the 4- and 6-positions, being equivalent in a simplified model, would appear as a doublet. The chemical shifts for these aromatic protons are generally found downfield, typically in the range of 6.5 to 9.0 ppm. For unsubstituted pyrimidine, the C4-H and C6-H protons appear at approximately 8.78 ppm, and the C5-H proton is at 7.36 ppm. The C2-proton, which is substituted in this case, would normally appear furthest downfield at around 9.26 ppm.
Oxolane Protons: The oxolane ring contains a more complex set of protons. The proton on the carbon bearing the ether linkage (C3-H) would be the most deshielded of the aliphatic protons due to the electronegativity of the adjacent oxygen atom, likely appearing as a multiplet. The protons on the carbons adjacent to the ring oxygen (C2-H₂ and C5-H₂) would also be shifted downfield compared to a simple alkane, while the protons on the C4 carbon would be expected to be the most upfield of the ring protons. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR for Carbon Skeleton Analysis
A ¹³C NMR spectrum would provide insight into the carbon framework of the molecule.
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring would exhibit chemical shifts in the aromatic region. In unsubstituted pyrimidine, the C2, C4/C6, and C5 carbons appear at approximately 158.4, 156.9, and 121.8 ppm, respectively. In this compound, the C2 carbon, being attached to the electronegative oxygen atom, would be significantly shifted downfield.
Oxolane Carbons: The carbon atoms of the oxolane ring would appear in the aliphatic region. The carbon atom directly bonded to the ether oxygen (C3) would be the most downfield of the oxolane carbons, typically in the range of 70-80 ppm. The carbons adjacent to the ring oxygen (C2 and C5) would also be deshielded, while the C4 carbon would have the most upfield chemical shift among the ring carbons.
A hypothetical data table for the expected ¹³C NMR chemical shifts is presented below.
| Atom Number | Expected Chemical Shift (ppm) |
| C2 (Pyrimidine) | > 160 |
| C4/C6 (Pyrimidine) | ~157 |
| C5 (Pyrimidine) | ~120 |
| C3 (Oxolane) | 70 - 80 |
| C2/C5 (Oxolane) | 60 - 70 |
| C4 (Oxolane) | 20 - 30 |
Two-Dimensional NMR Techniques (e.g., HSQC, COSY)
To definitively assign the proton and carbon signals, two-dimensional NMR techniques would be indispensable.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton.
COSY (Correlation Spectroscopy): This technique would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyrimidine and oxolane rings.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.
C-O-C Stretching: The most prominent features would likely be the strong C-O-C stretching vibrations from the ether linkage and the oxolane ring, typically appearing in the region of 1260-1000 cm⁻¹.
Aromatic C-H and C=N/C=C Stretching: The pyrimidine ring would give rise to aromatic C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=N and C=C ring stretching vibrations in the 1600-1400 cm⁻¹ region. For pyrimidine itself, bands are observed around 1570, 1467, and 1402 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching vibrations of the aliphatic oxolane ring would be observed just below 3000 cm⁻¹.
A summary of expected IR absorption bands is provided in the table below.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=N, C=C Stretch (Aromatic) | 1600 - 1400 |
| C-O-C Stretch (Ether) | 1260 - 1000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be a crucial tool for confirming the molecular weight and investigating the fragmentation pattern of the compound.
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 166, corresponding to the molecular weight of the compound. chemsrc.com The presence of two nitrogen atoms would dictate an even molecular weight, consistent with the Nitrogen Rule.
Fragmentation Pattern: The fragmentation would likely involve the cleavage of the ether bond. Common fragmentation pathways for ethers include the loss of the alkyl or aryl group attached to the oxygen. Therefore, characteristic fragments might be observed corresponding to the loss of the oxolane moiety or the pyrimidine ring. Cleavage of the oxolane ring itself could also lead to a series of smaller fragment ions. The study of fragmentation patterns in pyrimidine derivatives often shows the successive loss of small functional groups and decomposition of the heterocyclic ring. sapub.org
X-ray Crystallography for Solid-State Structure Determination
As of now, there are no published X-ray crystallographic data for this compound. Such a study would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the oxolane ring relative to the pyrimidine ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.
Elemental Analysis
Elemental analysis is a fundamental technique in chemical characterization, providing quantitative information on the elemental composition of a compound. This process is crucial for verifying the empirical formula of a newly synthesized substance, such as this compound, by comparing the experimentally measured percentages of its constituent elements with theoretically calculated values. The technique typically involves combustion analysis, where a sample is burned in a high-temperature, oxygen-rich environment, and the resulting gases (such as CO₂, H₂O, and N₂) are measured to determine the percentages of carbon, hydrogen, and nitrogen.
For this compound, the molecular formula is C₈H₁₀N₂O₂. Based on this formula, the calculated molecular weight is approximately 166.18 g/mol . The theoretical elemental composition is derived from this formula and serves as the benchmark for experimental results. The confirmation of the elemental composition provides critical evidence for the compound's structure and purity. While specific experimental findings for this compound are not publicly documented, the theoretical values provide the necessary reference for its identification.
Below is the calculated elemental composition for this compound. In a typical research setting, these calculated percentages would be compared against the values obtained from an elemental analyzer. A close correlation between the found and calculated values, usually within a ±0.4% margin, is considered a confirmation of the compound's elemental makeup. researchgate.net
Table 1: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 57.82% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 6.07% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 16.86% |
| Oxygen | O | 15.999 | 2 | 31.998 | 19.25% |
| Total | 166.180 | 100.00% |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the molecular characteristics of pyrimidine (B1678525) derivatives. jchemrev.com These calculations provide a theoretical framework for understanding and predicting chemical behavior.
The three-dimensional arrangement of atoms is critical to a molecule's properties and biological activity. Geometry optimization is a computational process used to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. conflex.net For a molecule like 2-(Oxolan-3-yloxy)pyrimidine, which possesses a flexible oxolane ring and a rotatable bond between the ether oxygen and the pyrimidine ring, conformational analysis is particularly important.
Understanding the electronic structure of this compound is key to predicting its reactivity and intermolecular interactions. Quantum chemical calculations are employed to determine the distribution of electrons within the molecule and the energies of its molecular orbitals. jchemrev.com Key parameters derived from this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons in a reaction. A higher HOMO energy indicates a greater tendency to act as an electron donor. Conversely, the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electron acceptor. researchgate.netarabjchem.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. jchemrev.comwjarr.com These calculations can reveal regions of the molecule that are electron-rich or electron-deficient, highlighting likely sites for electrophilic or nucleophilic attack. jchemrev.comwjarr.com
Geometry Optimization and Conformational Analysis
Prediction of Chemical Properties (e.g., Acidity, Reactivity Descriptors)
Quantum chemical calculations allow for the prediction of various chemical properties and reactivity descriptors that quantify a molecule's behavior. jchemrev.com These descriptors are derived from the electronic structure and provide a quantitative basis for comparing the reactivity of different molecules. wjarr.com
For pyrimidine derivatives, several global reactivity descriptors are commonly calculated researchgate.netwjarr.com:
Ionization Potential (I): The energy required to remove an electron, related to the HOMO energy.
Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy.
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft. wjarr.com
Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. wjarr.com
By calculating these parameters for this compound, one could predict its general reactivity, stability, and potential reaction pathways. jchemrev.comevitachem.com
| Descriptor | Significance |
|---|---|
| HOMO Energy (EHOMO) | Indicates electron-donating ability; higher energy means more reactive as a nucleophile. |
| LUMO Energy (ELUMO) | Indicates electron-accepting ability; lower energy means more reactive as an electrophile. |
| HOMO-LUMO Gap (ΔE) | Relates to chemical stability; a smaller gap suggests higher reactivity. wjarr.com |
| Chemical Hardness (η) | Measures resistance to deformation of electron cloud; higher value indicates greater stability. wjarr.com |
| Electronegativity (χ) | Describes the power to attract electrons in a bond. wjarr.com |
| Electrophilicity Index (ω) | Quantifies the electrophilic nature of a molecule. wjarr.com |
Molecular Modeling for Chemical Interactions
Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule interacts with other chemical species, particularly biological macromolecules like proteins or nucleic acids. jchemrev.com For a compound like this compound, which may have therapeutic potential, molecular docking is a widely used technique. mdpi.com
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This helps in understanding the binding mode and affinity. The process involves placing the ligand in various positions and conformations within the binding site and scoring the resulting complexes based on factors like electrostatic and van der Waals interactions. mdpi.com Key interactions, such as hydrogen bonds between the pyrimidine nitrogens or the ether oxygen and amino acid residues in the receptor, can be identified. nih.gov These theoretical models are invaluable for structure-based drug design, helping to rationalize the activity of known compounds and guide the synthesis of new, more potent derivatives. mdpi.comnih.gov
Theoretical Studies on Pyrimidine Derivatives
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. scialert.netresearchgate.net Consequently, theoretical studies on pyrimidine derivatives are extensive and provide a deep understanding of their chemical and biological properties. jchemrev.comevitachem.com
These studies often employ a combination of the computational methods described above. For instance, Density Functional Theory (DFT) is frequently used to investigate the structure and electronic properties of novel pyrimidine compounds. jchemrev.com Researchers use these calculations to:
Correlate molecular structure with observed biological activity (Structure-Activity Relationship, SAR). researchgate.net
Explain reaction mechanisms and predict the products of chemical synthesis.
Design molecules with specific electronic properties to enhance their interaction with a biological target. nih.gov
Predict physicochemical properties that influence a drug's behavior in the body, such as solubility and metabolic stability.
Advanced Research Directions in 2 Oxolan 3 Yloxy Pyrimidine Chemistry
Development of Novel Synthetic Pathways
The classical synthesis of 2-(oxolan-3-yloxy)pyrimidine and its derivatives typically relies on nucleophilic substitution reactions. evitachem.com However, current research is focused on developing more efficient, sustainable, and versatile synthetic pathways.
One promising direction is the exploration of microwave-assisted synthesis . This technique has the potential to significantly reduce reaction times and improve yields compared to conventional heating methods. The application of microwave irradiation to the reaction of a halopyrimidine with oxolan-3-ol in the presence of a suitable base could offer a rapid and scalable route to the target compound.
Another area of interest is the use of phase-transfer catalysis (PTC) . This methodology can facilitate the reaction between the hydrophilic pyrimidine (B1678525) precursor and the oxolane nucleophile, which may exist in different phases. By employing a phase-transfer catalyst, the transport of the reacting species across the phase boundary is enhanced, leading to milder reaction conditions and potentially higher yields.
Furthermore, the development of continuous flow synthesis presents an opportunity for the large-scale and automated production of this compound. researchgate.net Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved safety, consistency, and scalability.
A comparative overview of these potential novel synthetic pathways is presented in Table 1.
| Synthetic Pathway | Potential Advantages | Key Parameters to Investigate |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Solvent, base, microwave power, and temperature. |
| Phase-Transfer Catalysis | Milder reaction conditions, suitability for biphasic systems. | Choice of catalyst, solvent system, and temperature. |
| Continuous Flow Synthesis | Scalability, automation, improved safety and control. | Reactor design, flow rate, temperature, and pressure. |
Exploration of New Chemical Transformations
The this compound scaffold possesses multiple reactive sites, offering a fertile ground for the exploration of new chemical transformations. evitachem.com Research in this area aims to expand the synthetic utility of this compound by uncovering novel reactions and derivatization strategies.
Future investigations could focus on the following transformations:
Oxidation: Selective oxidation of the oxolane ring could lead to the formation of novel ketone or lactone derivatives, which could serve as intermediates for further functionalization. evitachem.com
Reduction: Catalytic hydrogenation or metal-hydride reduction of the pyrimidine ring could yield dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) analogues, introducing three-dimensionality and potentially new biological activities. evitachem.com
C-H Functionalization: Direct functionalization of the C-H bonds on the pyrimidine or oxolane rings represents a highly atom-economical approach to introduce new substituents. This could involve transition-metal-catalyzed cross-coupling reactions to form C-C, C-N, or C-O bonds.
Ring-Opening Reactions: Selective opening of the oxolane ring under specific conditions could provide access to acyclic pyrimidine derivatives with flexible side chains.
Table 2 provides a summary of potential new chemical transformations and the types of products that could be generated.
| Transformation | Reagents/Conditions to Explore | Potential Products |
| Selective Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | Ketones, Lactones |
| Pyrimidine Ring Reduction | Catalytic hydrogenation (e.g., Pd/C, H₂), Metal hydrides | Dihydropyrimidines, Tetrahydropyrimidines |
| C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ir) | Arylated, alkylated, or aminated derivatives |
| Oxolane Ring Opening | Lewis or Brønsted acids | Acyclic pyrimidine derivatives |
Application as Chemical Building Blocks for Complex Molecular Architectures
The inherent structural features of this compound make it an attractive building block for the synthesis of more complex molecular architectures, particularly in the field of medicinal chemistry. evitachem.comcymitquimica.com The pyrimidine ring is a common motif in biologically active compounds, while the oxolane moiety can improve physicochemical properties such as solubility and metabolic stability. acs.org
Advanced research is directed towards utilizing this scaffold for the construction of:
Bioactive Molecules: Its use as a core structure for the development of novel kinase inhibitors, receptor modulators, and other therapeutic agents is an active area of research. researchgate.net The ability to functionalize both the pyrimidine and oxolane rings allows for the systematic exploration of structure-activity relationships.
Functional Materials: The heterocyclic nature of the compound suggests its potential application in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or other functional materials with specific electronic or photophysical properties. researchgate.net
Molecular Probes: Fluorescently labeled or biotinylated derivatives of this compound could be synthesized to serve as chemical probes for studying biological processes or for use in diagnostic assays.
Table 3 highlights the potential applications of this compound as a building block.
| Application Area | Rationale | Examples of Target Architectures |
| Medicinal Chemistry | Privileged pyrimidine scaffold, favorable physicochemical properties of oxolane. | Kinase inhibitors, GPCR ligands, antiviral agents. |
| Materials Science | Heterocyclic structure with potential electronic and photophysical properties. | Organic electronics, functional polymers. |
| Chemical Biology | Amenable to functionalization for the attachment of reporter groups. | Fluorescent probes, affinity-based probes. |
Mechanistic Investigations of Key Reactions
A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing methods and developing new ones. nih.gov Advanced research in this area involves a combination of experimental and computational approaches.
Key reactions for mechanistic investigation include:
Nucleophilic Aromatic Substitution (SNA_r_): Detailed kinetic studies and computational modeling can elucidate the mechanism of the ether linkage formation, including the role of the solvent, base, and any catalytic species.
Electrophilic and Nucleophilic Additions: Investigating the regioselectivity of reactions on the pyrimidine ring can provide insights into its electronic properties and reactivity.
Ring Transformations: Understanding the mechanisms of ring-opening or ring-expansion reactions of the oxolane moiety can enable the rational design of new synthetic routes to diverse structures.
Computational chemistry, particularly density functional theory (DFT) calculations, can be a powerful tool for mapping reaction pathways, identifying transition states, and predicting reaction outcomes. uochb.cz This knowledge can guide the rational design of more efficient and selective synthetic methods.
Stereoselective Synthesis of Advanced Pyrimidine-Oxolane Hybrids
The oxolane ring in this compound contains a stereocenter at the C3 position. The stereochemistry at this position can have a significant impact on the biological activity and physicochemical properties of the molecule and its derivatives. Therefore, the development of stereoselective synthetic methods is a critical area of advanced research.
Strategies for achieving stereoselectivity include:
Use of Chiral Starting Materials: Employing enantiomerically pure (R)- or (S)-oxolan-3-ol as the starting material is a straightforward approach to obtain the corresponding chiral products.
Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis of the pyrimidine-oxolane ether linkage would be a highly valuable advancement. This could involve the use of chiral catalysts that can differentiate between the enantiotopic faces of a prochiral substrate.
Chiral Resolution: The separation of a racemic mixture of this compound into its individual enantiomers can be achieved through techniques such as chiral chromatography or diastereomeric salt formation.
The ability to selectively synthesize specific stereoisomers is essential for the development of advanced pyrimidine-oxolane hybrids with optimized properties for various applications, particularly in drug discovery. researchgate.net
Q & A
Basic Research Question
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 8.3–8.6 ppm (pyrimidine H), δ 3.6–4.2 ppm (oxolane H) confirm substitution .
- ¹³C NMR : Signals near 160 ppm (C2 of pyrimidine) and 70–80 ppm (oxolane C-O) validate connectivity .
- Mass spectrometry (MS) : ESI-MS or HRMS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 181.1) .
- X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C-O-C ~118°) and confirms regioselectivity .
Validation note : Cross-referencing with PubChem data (CID: B1462882) ensures consistency .
How does the oxolane ring conformation influence the compound’s reactivity in downstream functionalization?
Advanced Research Question
The oxolane ring’s puckering (envelope or twist conformations) affects steric accessibility and electronic effects:
- Steric hindrance : Substituents on C3 of oxolane may block nucleophilic attack at the pyrimidine C2 position .
- Electronic effects : The electron-donating oxygen in oxolane stabilizes the pyrimidine ring, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Dynamic studies : Variable-temperature NMR or MD simulations reveal conformational flexibility, which impacts catalytic interactions .
Case study : In thioetherification reactions, axial substituents on oxolane reduce yields by 20% compared to equatorial orientations .
What biological targets are hypothesized for this compound derivatives, and how are these validated?
Advanced Research Question
While direct studies on this compound are limited, structural analogs (e.g., piperidine-substituted pyrimidines) suggest:
- Enzyme inhibition : Interaction with dihydrofolate reductase (DHFR) or thymidylate synthase via hydrogen bonding to the pyrimidine N1 and oxolane oxygen .
- Cellular assays : Derivative libraries are screened against cancer cell lines (e.g., MCF-7) to assess antiproliferative activity, with IC₅₀ values compared to controls like 5-fluorouracil .
- Mechanistic validation : Isotopic labeling (e.g., ¹⁵N-pyrimidine) tracks metabolic incorporation into nucleic acids .
Caution : Bioactivity data must be corroborated with toxicity profiles (e.g., Ames test) to rule off-target effects .
How can researchers address solubility challenges in aqueous biological assays?
Basic Research Question
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
- Prodrug design : Introduce phosphate or sulfonate groups on the oxolane ring to enhance hydrophilicity .
- Nanoformulation : Encapsulation in liposomes or cyclodextrins improves bioavailability .
Data note : LogP calculations (e.g., using MarvinSketch) predict partition coefficients; experimental validation via shake-flask method is critical .
What strategies mitigate decomposition of this compound under acidic or oxidative conditions?
Advanced Research Question
- Protecting groups : Acetylation of the oxolane hydroxyl prevents acid-catalyzed ring-opening .
- Stabilizers : Antioxidants like BHT (butylated hydroxytoluene) suppress radical-mediated degradation .
- Storage : Anhydrous conditions at –20°C in amber vials reduce hydrolysis and photodegradation .
Kinetic studies : Accelerated stability testing (40°C/75% RH) quantifies degradation pathways (e.g., Arrhenius plots for shelf-life prediction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
